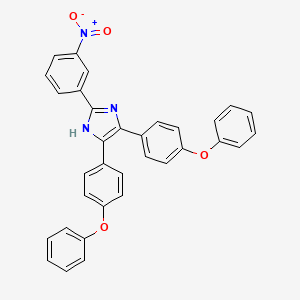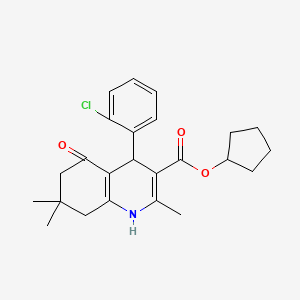![molecular formula C19H19NO2S2 B5062638 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5062638.png)
4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as BNITM, is a synthetic compound that has been extensively studied for its various biological and pharmacological properties. This compound has shown potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent.
作用機序
The mechanism of action of 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, this compound has been shown to have anti-bacterial effects against both Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
One advantage of 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one is its broad range of biological and pharmacological properties. It has shown anti-inflammatory, anti-cancer, and anti-bacterial effects, which makes it a promising candidate for the development of new drugs. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one research. One area of research could focus on the development of more efficient synthesis methods to increase the yield and purity of the product. Another area of research could focus on the optimization of the anti-inflammatory, anti-cancer, and anti-bacterial effects of this compound. Furthermore, future research could focus on the development of new drug formulations that increase the solubility of this compound in water, which could improve its efficacy in vivo. Overall, this compound shows great potential as a candidate for the development of new drugs with various biological and pharmacological properties.
合成法
The synthesis of 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one involves the reaction of 2-butoxy-1-naphthaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with methyl iodide to yield the final product, this compound. The overall yield of this synthesis method is around 60%, and the purity of the product can be increased by recrystallization.
科学的研究の応用
4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its various biological and pharmacological properties. It has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also shown anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has shown anti-bacterial effects against both Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
(4Z)-4-[(2-butoxynaphthalen-1-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c1-3-4-11-22-17-10-9-13-7-5-6-8-14(13)15(17)12-16-18(21)24-19(20-16)23-2/h5-10,12H,3-4,11H2,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAHWMSUPQXZTR-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)SC(=N3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)SC(=N3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5062558.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5062569.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062582.png)
![3-amino-N-1,3-benzodioxol-5-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5062586.png)
![1-(2,5-dimethylphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5062595.png)
![diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5062603.png)
![5-[1-(2,2-diphenylhydrazino)cyclohexyl]-1-(diphenylmethyl)-1H-tetrazole](/img/structure/B5062617.png)


![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B5062630.png)


![N-isopropyl-N-[(isopropylamino)carbonyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5062648.png)
![pentyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5062651.png)